3-Methyl-d3-4-nitrophenol-2,5,6-d3
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Overview
Description
3-Methyl-d3-4-nitrophenol-2,5,6-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and environmental analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-d3-4-nitrophenol-2,5,6-d3 typically involves the introduction of deuterium atoms into the molecular structure of 3-Methyl-4-nitrophenol. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds efficiently. The production methods may include the use of specialized catalysts and reactors to facilitate the deuteration reactions under optimal conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-d3-4-nitrophenol-2,5,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .
Scientific Research Applications
3-Methyl-d3-4-nitrophenol-2,5,6-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-d3-4-nitrophenol-2,5,6-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
2-Methyl-3-nitrophenol: Another nitrophenol derivative with different substitution patterns, leading to variations in chemical reactivity and applications.
4-Methyl-3-nitrophenol: A compound with a similar structure but different substitution positions, affecting its chemical properties and uses.
Uniqueness
3-Methyl-d3-4-nitrophenol-2,5,6-d3 is unique due to its deuterium labeling, which provides advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise analytical measurements and insights into reaction mechanisms .
Properties
IUPAC Name |
2,3,6-trideuterio-4-nitro-5-(trideuteriomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3/i1D3,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZYNQECPTVEO-RLTMCGQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])C([2H])([2H])[2H])[2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-89-0 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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